2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
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Overview
Description
2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide: , also known by its IUPAC name N-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide , is a synthetic organic compound. Its molecular formula is C8H12N4Cl and its molar mass is approximately 214.66 g/mol .
Preparation Methods
a. Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Acylation: 2-Aminopropanamide reacts with 4-chloro-5-methyl-1H-pyrazole in the presence of an acylating agent (such as acetic anhydride) to form the target compound .
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
b. Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions and purification processes ensures efficient yield .
Chemical Reactions Analysis
a. Reactions:
Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol .
- Hydrazine hydrate (N2H4·H2O) : For reduction.
Acetic anhydride: Used for acylation.
Hydrochloric acid (HCl): or : For amide hydrolysis.
c. Major Products: The major products depend on reaction conditions. Hydrolysis yields the carboxylic acid, while reduction leads to the alcohol derivative.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : Investigated for potential pharmaceutical properties.
- Chemical Biology : Used as a building block in drug discovery.
- Industry : May serve as an intermediate in the synthesis of other compounds .
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
: PubChem. Compound Summary for CID 119745. Link : Li, Y., et al. (2015). Synthesis and biological evaluation of novel 1H-pyrazole-1-carboxamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5147-5151. : Industrial-scale production methods may be proprietary and not widely published. : Specific conditions and reagents may vary based on the desired reaction. : Research articles and patents provide insights into applications.
Properties
Molecular Formula |
C8H13ClN4O |
---|---|
Molecular Weight |
216.67 g/mol |
IUPAC Name |
2-amino-3-(4-chloro-5-methylpyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-5-6(9)3-12-13(5)4-8(2,11)7(10)14/h3H,4,11H2,1-2H3,(H2,10,14) |
InChI Key |
QMJXRBIQGAAKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(C)(C(=O)N)N)Cl |
Origin of Product |
United States |
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